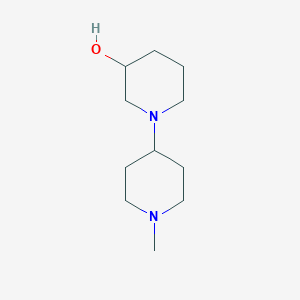![molecular formula C19H22N2O4 B5248463 N-(4-ethoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B5248463.png)
N-(4-ethoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide is an organic compound with a complex structure It is characterized by the presence of ethoxy and methoxy groups attached to phenyl rings, which are further connected through an oxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of 4-ethoxyaniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]oxamide
- N-(4-ethoxyphenyl)-N’-[1-(4-hydroxyphenyl)ethyl]oxamide
- N-(4-methoxyphenyl)-N’-[1-(4-hydroxyphenyl)ethyl]oxamide
Uniqueness
N-(4-ethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]oxamide is unique due to the specific arrangement of ethoxy and methoxy groups on the phenyl rings
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-25-17-11-7-15(8-12-17)21-19(23)18(22)20-13(2)14-5-9-16(24-3)10-6-14/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRSPHGEZURIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(4-tert-butylphenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B5248380.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-hydroxy-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B5248386.png)

![2-[4-(2,3-difluorobenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5248393.png)
![N-benzyl-N-(2-hydroxyethyl)-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5248400.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5248412.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B5248417.png)
![oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine](/img/structure/B5248419.png)
![[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B5248436.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5248443.png)
![N-[4-({[2-(benzylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5248453.png)
![[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B5248456.png)
![4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine](/img/structure/B5248468.png)
